Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro-
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Overview
Description
Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro- is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, holds promise for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the indazole core.
Substitution Reactions: Introduction of the butyl and fluorophenyl groups can be achieved through substitution reactions using suitable reagents.
Hydrogenation: The tetrahydro form can be obtained through hydrogenation of the indazole ring under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro- involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
Indazol-4-one derivatives: Compounds with different substituents on the indazole ring.
Fluorophenyl compounds: Molecules containing the fluorophenyl group with varying biological activities.
Uniqueness
Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro- stands out due to its specific combination of functional groups, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H19FN2O |
---|---|
Molecular Weight |
286.34 g/mol |
IUPAC Name |
3-butyl-1-(2-fluorophenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C17H19FN2O/c1-2-3-8-13-17-15(10-6-11-16(17)21)20(19-13)14-9-5-4-7-12(14)18/h4-5,7,9H,2-3,6,8,10-11H2,1H3 |
InChI Key |
OHMJNNWYRNZPPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C2=C1C(=O)CCC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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